N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 872986-98-6
VCID: VC7683176
InChI: InChI=1S/C16H20ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22)
SMILES: C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H20ClN3O5S
Molecular Weight: 401.86

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 872986-98-6

Cat. No.: VC7683176

Molecular Formula: C16H20ClN3O5S

Molecular Weight: 401.86

* For research use only. Not for human or veterinary use.

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide - 872986-98-6

Specification

CAS No. 872986-98-6
Molecular Formula C16H20ClN3O5S
Molecular Weight 401.86
IUPAC Name N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Standard InChI InChI=1S/C16H20ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22)
Standard InChI Key AIXCPEQQVUPODO-UHFFFAOYSA-N
SMILES C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Overview of the Compound

N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural components. It belongs to the class of oxalamides, which are derivatives of oxalic acid containing amide functional groups. The compound integrates an allyl group, a sulfonamide moiety, and an oxazinan ring, making it a potential candidate for various chemical and biological applications.

Synthesis

The synthesis of N1-allyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves multi-step organic reactions:

  • Formation of the Oxazinan Ring: This step typically involves cyclization reactions using appropriate precursors.

  • Introduction of the Sulfonamide Group: Chlorophenyl sulfonyl chloride reacts with the oxazinan derivative under controlled conditions.

  • Alkylation and Oxalamide Formation: Allylation occurs at N1, followed by coupling with oxalic acid derivatives to form the final compound.

Applications and Research Potential

This compound's structural complexity suggests potential in various fields:

  • Pharmaceutical Research:

    • The sulfonamide group is known for its antimicrobial and anticancer properties .

    • The oxazinan ring may enhance binding affinity to biological targets due to its conformational rigidity.

  • Material Science:

    • The compound's stability could make it useful in designing novel materials or catalysts.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the allyl or sulfonamide groups could optimize its biological activity .

Analytical Characterization

The characterization of this compound can be achieved using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR provide insights into chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic bonds such as C=O (amide), S=O (sulfonamide), and C=C (allyl group).

Table 2: Spectroscopic Data

TechniqueKey Observations
NMRPeaks for allyl protons and oxazinan carbons
IRAmide C=O (~1650 cm1^{-1}), S=O (~1150 cm1^{-1})
MSMolecular ion peak at ~360 m/z

Future Directions:

  • Conduct SAR studies to optimize bioactivity.

  • Explore its role as a ligand in coordination chemistry.

  • Evaluate its environmental stability for industrial applications.

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